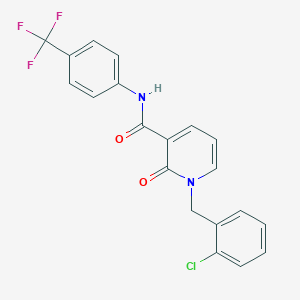
1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluorométhyl)phényl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O2 and its molecular weight is 406.79. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Agents anticancéreux : La structure du composé suggère un potentiel en tant qu'agent anticancéreux. Des chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier ses propriétés antiprolifératives. Des études supplémentaires sont nécessaires pour explorer son mécanisme d'action et ses applications cliniques potentielles .
Synthèse organique
Réactions en position benzylique : La position benzylique (le carbone adjacent au cycle benzénique) est un site chimiquement intéressant. Les réactions à cette position comprennent :
- Bromation radicalaire : L'hydrogène benzylique peut être remplacé par un atome de brome en utilisant du N-bromosuccinimide (NBS). Ce processus forme un radical benzylique stabilisé par résonance, qui réagit ensuite avec le NBS pour donner le produit bromé .
- Substitution nucléophile (SN1 ou SN2) : Selon le composé spécifique, les halogénoalcanes benzyliques peuvent subir des réactions SN1 ou SN2. Les halogénoalcanes benzyliques primaires suivent généralement un chemin SN2, tandis que les halogénoalcanes benzyliques secondaires et tertiaires favorisent SN1 en raison de la stabilisation par résonance du carbocation .
Mécanisme D'action
Target of Action
It’s known that such compounds often interact with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
The mode of action of this compound involves its interaction with its targets. It’s likely that the compound binds to its target, altering its function. This can result in changes in cellular processes, leading to the desired therapeutic effect . The exact nature of these interactions and changes would depend on the specific target and the structure of the compound.
Biochemical Pathways
The compound likely affects certain biochemical pathways. The exact pathways would depend on the compound’s target. Once the compound binds to its target, it can alter the function of the target, leading to changes in the biochemical pathways in which the target is involved . These changes can have downstream effects, potentially leading to the desired therapeutic effect.
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action would be changes at the molecular and cellular level. These changes can lead to the desired therapeutic effect. The exact nature of these changes would depend on the compound’s target and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors can include the pH of the environment, the presence of other compounds, temperature, and more . Understanding these factors can be crucial for optimizing the use and effectiveness of the compound.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-15-9-7-14(8-10-15)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYAXLNBSWHGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
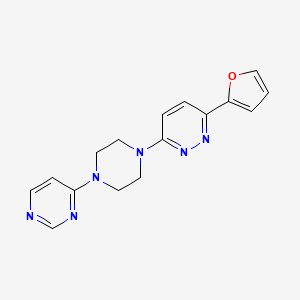

![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)

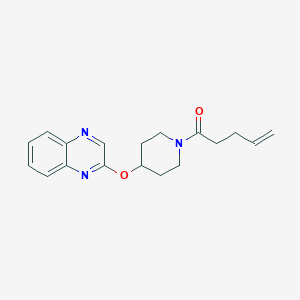
![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)
![1-(4-Fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2357011.png)

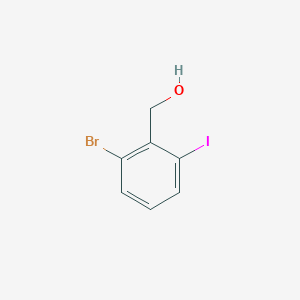

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)
![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)
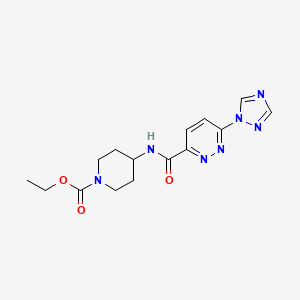
![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)
